N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Overview
Description
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a synthetic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves the condensation reaction of (6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the fluoro group can result in various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in developing new drugs for treating fungal infections and possibly other diseases.
Mechanism of Action
The mechanism of action of N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity. For example, its antifungal activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic pathways in fungi .
Comparison with Similar Compounds
Similar Compounds
(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile: Another benzothiazole derivative with similar structural features.
(2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone: A compound with a similar benzothiazole core but different substituents.
Uniqueness
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O4S2/c1-25-12-5-2-8(6-11(12)21(23)24)14(22)19-15(26)20-16-18-10-4-3-9(17)7-13(10)27-16/h2-7H,1H3,(H2,18,19,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZJRMTYZGGGHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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